1-cyclohexyl-3-methylimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- is a heterocyclic compound that features an imidazolinone core with a cyclohexyl and a methyl group attached. This compound is part of the broader class of imidazolines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the imidazolinone ring. Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can be compared with other imidazolinone derivatives, such as:
- 4-Imidazolin-2-one, 1-phenyl-3-methyl-
- 4-Imidazolin-2-one, 1-benzyl-3-methyl- These compounds share a similar core structure but differ in the substituents attached to the imidazolinone ring. The unique combination of cyclohexyl and methyl groups in 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- imparts distinct properties, such as enhanced hydrophobicity and steric effects, which can influence its reactivity and biological activity.
Properties
CAS No. |
101692-32-4 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylimidazol-2-one |
InChI |
InChI=1S/C10H16N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
HOMUPAMMSCTWIY-UHFFFAOYSA-N |
SMILES |
CN1C=CN(C1=O)C2CCCCC2 |
Canonical SMILES |
CN1C=CN(C1=O)C2CCCCC2 |
Key on ui other cas no. |
101692-32-4 |
Synonyms |
1-Cyclohexyl-3-methyl-4-imidazolin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.